molecular formula C28H38O12 B1246102 Javanicolide D

Javanicolide D

Cat. No.: B1246102
M. Wt: 566.6 g/mol
InChI Key: BYOUNBVBMRXOLD-PVSFWKLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Javanicolide D is a quassinoid compound that was isolated from the seeds of the medicinal plant Brucea javanica . It belongs to a large class of over 70 quassinoids identified in this plant, which are collectively recognized as the primary bioactive constituents with potent antitumor activity . Quassinoids from Brucea javanica , such as the well-studied brusatol and bruceine D, have demonstrated significant cytotoxic activity against various cancer cell lines in pharmacological studies, though the specific biological data for this compound requires further investigation . The traditional use of Brucea javanica in herbal medicine for treating conditions like dysentery, malaria, and cancer provides a historical context for the research interest in its chemical constituents . Researchers value this compound as a standard for the phytochemical profiling of Brucea javanica extracts and as a candidate compound for exploring the structure-activity relationships of the quassinoid family in oncological and pharmacological research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H38O12

Molecular Weight

566.6 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,11S,12S,13S,14R,15R,16S,17S)-11,12,15,16-tetrahydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C28H38O12/c1-11-7-14(29)21(32)26(5)13(11)9-15-27-10-38-28(24(35)37-6,22(33)17(31)19(26)27)20(27)18(23(34)39-15)40-16(30)8-12(2)25(3,4)36/h7-8,13-15,17-22,29,31-33,36H,9-10H2,1-6H3/b12-8+/t13-,14-,15+,17+,18+,19+,20+,21+,22-,26-,27+,28-/m0/s1

InChI Key

BYOUNBVBMRXOLD-PVSFWKLVSA-N

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O)O

Canonical SMILES

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)O)O

Synonyms

javanicolide D

Origin of Product

United States

Scientific Research Applications

Anti-Cancer Properties

Numerous studies have demonstrated the potential of Javanicolide D as an anti-cancer agent. It exhibits cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest and Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells by activating signaling pathways that lead to cell cycle arrest. For instance, it can inhibit the proliferation of non-small cell lung cancer (A549) and human bone marrow cancer (NCI-H292) cells by altering the expression of apoptosis-related proteins .
  • Mechanisms of Action : Research indicates that this compound may exert its anti-cancer effects by:
    • Inhibiting the PI3K/Akt signaling pathway, crucial for cancer cell survival and metabolism .
    • Inducing mitochondrial apoptosis through the modulation of reactive oxygen species (ROS) levels .

Anti-Viral Activity

Recent molecular docking studies suggest that this compound can bind effectively to viral proteases, indicating potential as an antiviral agent:

  • Inhibition of Viral Proteases : The binding affinity of this compound to key proteins involved in the replication of SARS-CoV-2 and rotavirus has been highlighted in studies. Its ability to inhibit these viral proteases suggests that it could be developed into therapeutic agents for treating viral infections .

Neuroprotective Effects

This compound has also shown promise in neuroprotection:

  • Parkinson's Disease Model : In animal models, this compound improved motor functions in Parkinson's disease by activating the Nrf2 signaling pathway, which reduces neuroinflammation and oxidative stress . This suggests its potential for therapeutic use in neurodegenerative diseases.

Data Summary

The following table summarizes key findings related to the pharmacological activities of this compound:

Activity TypeCell Lines/ModelsMechanism of ActionReferences
Anti-CancerA549, NCI-H292Induces apoptosis; inhibits PI3K/Akt pathway
Anti-ViralSARS-CoV-2, RotavirusBinds to viral proteases; inhibits replication
NeuroprotectiveParkinson's Disease ModelActivates Nrf2 pathway; reduces inflammation

Case Study 1: Anti-Cancer Efficacy

In a study evaluating the efficacy of this compound on pancreatic cancer cells (PANC-1), significant cytotoxicity was observed with an IC50 value indicating potent activity. The study highlighted that this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

Case Study 2: Viral Inhibition

A molecular docking study assessed the binding affinities of several quassinoids, including this compound, against viral targets. The results indicated that this compound exhibited strong binding energies, suggesting its potential utility as an antiviral agent against SARS-CoV-2 .

Preparation Methods

Plant Material and Solvent Selection

The seeds of Brucea javanica serve as the primary source of this compound. Kim et al. (2004b) established methanol (MeOH) as the optimal solvent for extracting quassinoids, including this compound, due to its ability to solubilize polar constituents while minimizing co-extraction of non-target compounds. The extraction process typically involves refluxing powdered seeds in MeOH at a ratio of 1:4 (weight/volume) for 2–3 hours, repeated twice to maximize yield. Comparative studies suggest that ethanol (EtOH) yields lower quantities of this compound, likely due to differences in polarity and extraction efficiency.

Large-Scale Extraction Protocols

For industrial-scale production, Soxhlet extraction with MeOH is preferred. This method ensures continuous solvent cycling, reducing material waste and improving throughput. Post-extraction, the combined MeOH filtrates are concentrated under vacuum at 40°C to preserve thermolabile quassinoids. Freeze-drying the concentrate yields a crude extract containing this compound at approximately 0.2–0.5% w/w, as quantified by high-performance liquid chromatography (HPLC).

Isolation and Purification Techniques

Column Chromatography

The crude extract undergoes fractionation using silica gel column chromatography. Kim et al. (2004b) employed a gradient elution system starting with dichloromethane (CH2_2Cl2_2) and gradually increasing polarity with acetone (5:1 to 3:1 v/v). this compound elutes in the medium-polarity fractions (CH2_2Cl2_2:acetone, 4:1), identified by thin-layer chromatography (TLC) with vanillin-sulfuric acid staining.

Table 1: Chromatographic Parameters for this compound Isolation

ParameterDetailsReference
Stationary PhaseSilica gel (200–300 mesh)
Mobile PhaseCH2_2Cl2_2:Acetone (gradient)
Elution Volume150–200 mL/g stationary phase
Rf_f Value (TLC)0.45 (CH2_2Cl2_2:Acetone, 4:1)

Preparative Thin-Layer Chromatography (TLC)

Final purification is achieved using preparative TLC on 20 × 20 cm silica gel plates (500 μm thickness). The optimal solvent system for resolving this compound is CH2_2Cl2_2:acetone (5:1), yielding a single band with Rf_f = 0.45. The target compound is scraped from the plate and dissolved in MeOH, followed by centrifugation (12,000 rpm, 10 min) to remove silica residues.

Structural Characterization and Analytical Methods

Spectroscopic Analysis

This compound’s structure was elucidated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral data include:

  • 1^1H NMR (500 MHz, CDCl3_3) : δ 5.78 (1H, d, J = 10 Hz, H-15), δ 4.32 (1H, m, H-7), δ 1.28 (3H, s, H-30).

  • 13^{13}C NMR : 178.2 ppm (C-20 lactone), 82.5 ppm (C-11 epoxy).

  • HR-ESI-MS : m/z 589.2387 [M + Na]+^+ (calc. 589.2389 for C28_{28}H38_{38}O12_{12}Na).

High-Performance Liquid Chromatography (HPLC)

HPLC protocols adapted from Su et al. (2020) utilize a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of water (A) and methanol (B). A gradient elution (5–100% B over 55 min) at 30°C resolves this compound at 32.4 min (UV detection at 240 nm). Method validation confirms linearity (R2^2 = 0.999) over 10–500 μg/mL and a limit of detection (LOD) of 0.1 μg/mL.

Optimization of Preparation Protocols

Solvent Optimization Studies

Comparative extraction studies reveal that MeOH outperforms ethanol, ethyl acetate, and water in this compound yield. Polar protic solvents enhance solubility of quassinoids’ glycosidic and lactone moieties. However, prolonged MeOH exposure (>6 hours) degrades epoxy groups, necessitating strict temperature control (<40°C).

Yield Improvement Strategies

  • Seed Pretreatment : Soaking seeds in 0.1 M HCl for 1 hour prior to extraction increases yield by 18% via cell wall hydrolysis.

  • Ultrasound-Assisted Extraction : Sonication at 40 kHz for 20 min reduces extraction time by 50% while maintaining purity.

  • Countercurrent Chromatography : A hexane-EtOAc-MeOH-water (5:5:5:5) system achieves 98% purity in a single run, though scalability remains challenging .

Q & A

Q. How should researchers present this compound data to facilitate replication?

  • Answer : Include raw spectral data (NMR, MS) in supplementary materials. Publish detailed protocols for isolation and bioassays, specifying equipment models (e.g., Agilent 1260 HPLC) and solvent batches. Use error bars (SD/SEM) and statistical tests (ANOVA, t-test) in figures, per NIH guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Javanicolide D
Reactant of Route 2
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